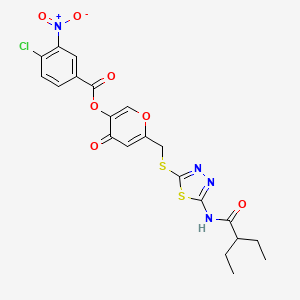
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C15H18N6O2S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound , due to its structural complexity, is likely to be involved in the synthesis of various heterocyclic compounds with potential biological activities. For example, research has demonstrated the synthesis of novel heterocyclic compounds derived from structural analogs, which exhibit significant anti-inflammatory, analgesic, and antimicrobial activities. These compounds, synthesized through reactions involving thiazolopyrimidines and other heterocyclic systems, have shown promising results in inhibiting cyclooxygenase enzymes and possessing analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). Furthermore, antimicrobial activities of novel fluorinated thiazolopyridines and thiazolopyrido pyrimidines have been reported, showcasing their potential in combating various bacterial strains (El-Maghraby et al., 2002).
Antimicrobial and Antituberculosis Potential
Compounds with thiazolopyrimidine cores have been identified as potential inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. This highlights their potential application in developing new antituberculosis drugs. Specifically, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have demonstrated significant activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase, indicating their promise as novel therapeutic agents for tuberculosis (Jeankumar et al., 2013).
properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c16-12(22)6-10-8-24-15(19-10)20-14(23)11-7-13(18-9-17-11)21-4-2-1-3-5-21/h7-9H,1-6H2,(H2,16,22)(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNDTFAWOCUNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)



![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)


![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)
![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)